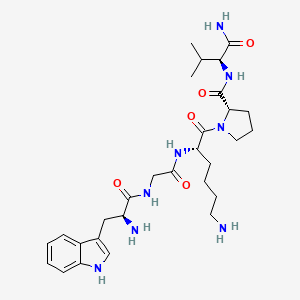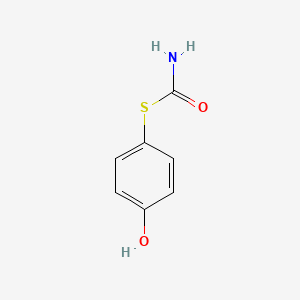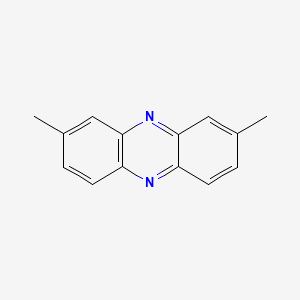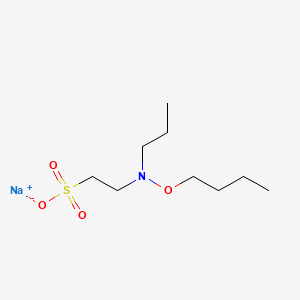silane CAS No. 65514-08-1](/img/structure/B14484229.png)
[(Deca-3,4-dien-2-yl)oxy](trimethyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Deca-3,4-dien-2-yl)oxysilane is an organosilicon compound with the chemical formula C13H26OSi This compound is characterized by the presence of a silane group bonded to a deca-3,4-dien-2-yloxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Deca-3,4-dien-2-yl)oxysilane typically involves the reaction of deca-3,4-dien-2-ol with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorosilane. The general reaction scheme is as follows:
Deca-3,4-dien-2-ol+Trimethylchlorosilane→(Deca-3,4-dien-2-yl)oxysilane+HCl
Industrial Production Methods
Industrial production of (Deca-3,4-dien-2-yl)oxysilane follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems ensures consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
(Deca-3,4-dien-2-yl)oxysilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into silanes with different substituents.
Substitution: The silane group can undergo substitution reactions with nucleophiles, leading to the formation of new organosilicon compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alcohols are employed in substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Various silanes with different substituents.
Substitution: New organosilicon compounds with different functional groups.
Applications De Recherche Scientifique
(Deca-3,4-dien-2-yl)oxysilane has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of advanced materials, coatings, and adhesives.
Mécanisme D'action
The mechanism of action of (Deca-3,4-dien-2-yl)oxysilane involves its interaction with various molecular targets. The silane group can form strong bonds with oxygen, nitrogen, and carbon atoms, leading to the formation of stable complexes. These interactions are crucial in its applications in material science and bioconjugation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethylsilane: An organosilicon compound with the formula (CH3)3SiH.
Triethylsilane: Similar to trimethylsilane but with ethyl groups instead of methyl groups.
Uniqueness
(Deca-3,4-dien-2-yl)oxysilane is unique due to the presence of the deca-3,4-dien-2-yloxy group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring specific functionalization and stability.
Propriétés
Numéro CAS |
65514-08-1 |
|---|---|
Formule moléculaire |
C13H26OSi |
Poids moléculaire |
226.43 g/mol |
InChI |
InChI=1S/C13H26OSi/c1-6-7-8-9-10-11-12-13(2)14-15(3,4)5/h10,12-13H,6-9H2,1-5H3 |
Clé InChI |
VXHGQOGXBQZOLD-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC=C=CC(C)O[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


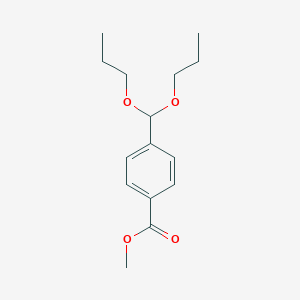
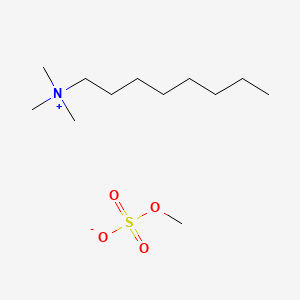
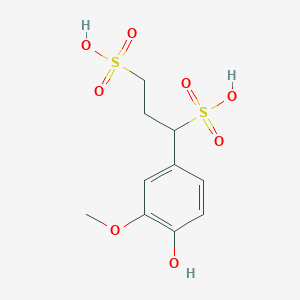


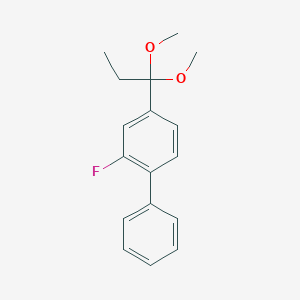
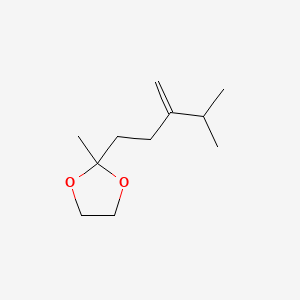
![N-[(1,3-Benzothiazol-2-yl)sulfanyl]-N-cyclohexylaniline](/img/structure/B14484183.png)

